molecular formula C7H14N4S B169161 N,N'-bis[(dimethylamino)methylene]thiourea CAS No. 121876-98-0

N,N'-bis[(dimethylamino)methylene]thiourea

Cat. No. B169161
CAS RN: 121876-98-0
M. Wt: 186.28 g/mol
InChI Key: XZJKOXKEGOLKDB-XVYDYJIPSA-N
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Description

N,N’-Bis[(dimethylamino)methylene]thiourea is a biochemical used for proteomics research . Its molecular formula is C7H14N4S and its molecular weight is 186.28 . It contains a total of 25 bonds, including 11 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 amidine derivatives, and 2 tertiary amines (aliphatic) .


Synthesis Analysis

While specific synthesis methods for N,N’-Bis[(dimethylamino)methylene]thiourea were not found in the search results, related compounds such as Bis(dimethylamino)methane are synthesized by the reaction of dimethylamine and formaldehyde .


Molecular Structure Analysis

The molecule contains a total of 26 atoms, including 14 Hydrogen atoms, 7 Carbon atoms, 4 Nitrogen atoms, and 1 Sulfur atom . It also contains 11 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 amidine derivatives, and 2 tertiary amines (aliphatic) .


Chemical Reactions Analysis

While specific chemical reactions involving N,N’-Bis[(dimethylamino)methylene]thiourea were not found in the search results, related compounds such as N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and a broad range of heterocyclic and fused heterocyclic derivatives .


Physical And Chemical Properties Analysis

The molecular weight of N,N’-Bis[(dimethylamino)methylene]thiourea is 186.28 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticancer Activity

Bis-thiourea derivatives, including N,N’-bis[(dimethylamino)methylene]thiourea, have shown promising results in the field of cancer research . Most of the synthesized bis-thioureas displayed cytotoxicity against the MOLT-3 cell line . Derivatives exhibited higher inhibitory efficacy in HepG2 cells than the control drug, etoposide . Particularly, the bis-trifluoromethyl analog was identified as a potent cytotoxic agent .

Antimalarial Activity

Bis-thiourea derivatives have also been evaluated for their antimalarial activities . The trifluoromethyl derivative was found to be the most potent compound with a significant selective index .

Antimicrobial Activity

These compounds have shown selective activity against Gram-positive bacteria and fungi . The bis-trifluoromethyl derivative displayed higher potency against most of the Gram-positive bacteria and fungi than that of ampicillin, the reference drug .

Synthetic Precursors of New Heterocycles

Thioureas, including N,N’-bis[(dimethylamino)methylene]thiourea, are used in the synthesis of several important heterocyclic compounds . Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .

Coordination Complexes of Ligands

Thiourea derivatives have a variety of coordination modes and have wide applications in biological systems . Their abilities in complex formation and as heterocycle synthons have great significance in organic synthesis .

Organocatalysts

Thiourea derivatives also act as organocatalysts and have been used in many reactions . Extensive studies showed they play a promising role in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities .

Future Directions

While specific future directions for N,N’-Bis[(dimethylamino)methylene]thiourea were not found in the search results, related compounds such as N,N-dimethyl enaminones have shown recent progress in their utility as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and a broad range of heterocyclic and fused heterocyclic derivatives . This suggests potential future directions in the exploration of similar compounds for the synthesis of various heterocycles.

properties

IUPAC Name

(1E,3E)-1,3-bis(dimethylaminomethylidene)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S/c1-10(2)5-8-7(12)9-6-11(3)4/h5-6H,1-4H3/b8-5+,9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJKOXKEGOLKDB-XVYDYJIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=N/C(=S)/N=C/N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis[(dimethylamino)methylene]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N,N'-bis[(dimethylamino)methylene]thiourea act as a precursor for heterocycle synthesis?

A: N,N'-bis[(dimethylamino)methylene]thiourea functions as a thiazadiene equivalent, effectively mimicking the reactivity of diazadienes in cycloaddition reactions [, ]. This behavior stems from its ability to undergo reactions with various electrophiles, leading to the formation of new rings. For example, it reacts with α-bromoketones or ethyl bromoacetate to yield substituted thiophene derivatives []. Furthermore, it participates in double annulation reactions, ultimately constructing either thiazolopyrimidine or imidazo-1,3-thiazine frameworks depending on the reaction conditions and the specific electrophile employed [].

Q2: What specific heterocyclic systems can be synthesized using N,N'-bis[(dimethylamino)methylene]thiourea, and are there any noteworthy advantages to this approach?

A: Research highlights the successful synthesis of thiazolopyrimidines, imidazo-1,3-thiazines, and thiophene derivatives using N,N'-bis[(dimethylamino)methylene]thiourea as a starting material [, ]. A key advantage lies in its participation in double annulation reactions, enabling the rapid assembly of bicyclic structures from readily available starting materials []. This methodology offers potential benefits in terms of synthetic efficiency and expands the scope of accessible heterocyclic compounds.

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